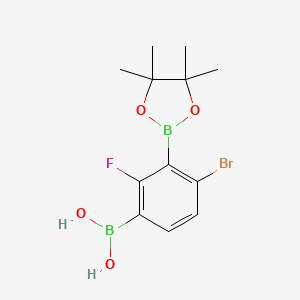

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

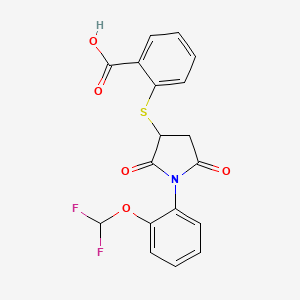

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377608-20-1 . Its molecular weight is 344.78 and its IUPAC name is (4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid . It is typically stored at refrigerated temperatures .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16B2BrFO4/c1-11(2)12(3,4)20-14(19-11)9-8(15)6-5-7(10(9)16)13(17)18/h5-6,17-18H,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of an organoboron compound (like a boronic ester) with an organic halide or triflate in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.78 . The compound is typically stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen

Cyclic Boronate Esters in Organic Synthesis and Medicinal Chemistry Cyclic boronate esters, which include compounds like 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester, are significant in organic synthesis, pharmacology, supramolecular chemistry, and materials science. Their stability and versatile reactivity offer unique advantages. For instance, BON heterocycles, a class of cyclic boronate esters, have been identified as promising new chemotypes for drug design due to their hydrolytic and thermal resistance. These properties facilitate their use in click-type reactions for preparing bioconjugates and functionally modified polymers, underscoring their potential in medicinal chemistry and material applications (Golovanov & Sukhorukov, 2021).

Benzoxaborole Derivatives in Therapeutics Benzoxaboroles, which share a boron-heterocyclic scaffold similar to that of 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester, have found broad applications in medicinal chemistry. The past decade has seen the development of benzoxaborole derivatives as anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. Two benzoxaborole derivatives, tavaborole and crisaborole, have already been clinically approved for treating onychomycosis and atopic dermatitis, respectively, with more compounds in various stages of clinical trials. These achievements highlight the chemical versatility and potential of boron-containing compounds in drug discovery and development (Nocentini, Supuran, & Winum, 2018).

Boron-Containing Compounds in Biosensors and Diagnostics The development of electrochemical biosensors based on boronic acids and their derivatives, including compounds similar to 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester, represents a significant advancement in diagnostic technologies. These sensors, sensitive to sugars, glycated hemoglobin, and fluoride ions, exploit the selective binding capabilities of boronic acids. Their applications range from non-enzymatic glucose sensing to monitoring glycated hemoglobin levels, offering new tools for diabetes management and other health conditions (Wang et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16B2BrFO4/c1-11(2)12(3,4)20-14(19-11)9-8(15)6-5-7(10(9)16)13(17)18/h5-6,17-18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELXWNDMLJVYFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)B(O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16B2BrFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923209.png)

![2,5-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2923210.png)

![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)

![2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923223.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2923231.png)